REACTION_CXSMILES
|
CO[C:3]1[N:8]=[N:7][C:6]([SH:9])=[CH:5][CH:4]=1.[CH3:10][OH:11].[FH:12].[K].CC1CCC([OH:42])C/C/1=C/C=C1\CCCC2(C)C(C(/C=C/C(C(C)C)C)C)CCC\12.[OH2:43]>>[CH3:10][O:11][C:3]1[N:8]=[N:7][C:6]([S:9]([F:12])(=[O:42])=[O:43])=[CH:5][CH:4]=1 |f:2.3,^1:12|
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Name
|
|
Quantity
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7.1 g
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Type
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reactant
|
Smiles
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COC1=CC=C(N=N1)S
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
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39 g
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Type
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reactant
|
Smiles
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F.[K]
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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CC\1CCC(C/C1=C/C=C/2\CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was prepared
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Type
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CUSTOM
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Details
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Chlorine gas was bubbled into the mixture at a rate
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Type
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CUSTOM
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Details
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did not exceed −10° C
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Type
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ADDITION
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Details
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The whitish-yellow reaction mixture was then poured into ice-cold water (50 mL)
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Type
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FILTRATION
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Details
|
the resulting white solid was filtered
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Type
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CUSTOM
|
Details
|
air dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
COC1=CC=C(N=N1)S(=O)(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |